6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-2-25-16-9-14(19-11-20-16)17(24)21-13-5-3-12(4-6-13)15-10-23-7-8-26-18(23)22-15/h3-11H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKSDNHMIAOGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an aminothiazole with a pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts such as sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex organic molecules. This method involves the use of a multi-reactor system where intermediate compounds are synthesized and reacted in a continuous flow without isolation .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three primary reactive sites:
-
Ethoxy group (–OCH₂CH₃) on the pyrimidine ring
-
Carboxamide linkage (–CONH–)
-
Imidazo[2,1-b]thiazole aromatic system
Oxidation Reactions
The ethoxy group undergoes oxidation under acidic or enzymatic conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethoxy → Ketone | KMnO₄, H₂SO₄, 60°C, 6 hrs | 6-keto-pyrimidine derivative | 72% | |
| Ethoxy → Carboxylic Acid | CrO₃, AcOH, reflux, 12 hrs | Pyrimidine-4-carboxylic acid analog | 58% |
Oxidation of the imidazothiazole moiety is less common but can occur at the sulfur atom under strong oxidizing agents like H₂O₂, forming sulfoxide derivatives .
Reduction Reactions
The carboxamide group is reducible to amines:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxamide → Amine | LiAlH₄, THF, 0°C → rt, 4 hrs | 4-aminopyrimidine derivative | 65% |
Selective reduction of the imidazothiazole ring has not been reported, likely due to its aromatic stability .
Electrophilic Aromatic Substitution (EAS):
The imidazothiazole ring undergoes halogenation at the C-5 position:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 2 hrs | 5-bromo-imidazothiazole derivative | 81% |
Nucleophilic Aromatic Substitution (NAS):
The pyrimidine ring’s C-2 and C-4 positions react with amines under microwave irradiation:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, CuI, 120°C, MW, 30 min | 2-amino-pyrimidine analog | 89% |
Knoevenagel Condensation
The carboxamide group participates in condensations with aldehydes:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With benzaldehyde | Piperidine, EtOH, reflux, 8 hrs | α,β-unsaturated ketone derivative | 76% |
[4+2] Cycloaddition
The imidazothiazole system acts as a diene in Diels-Alder reactions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With maleic anhydride | Toluene, 110°C, 12 hrs | Bicyclic adduct | 63% |
Acidic Hydrolysis
The carboxamide bond cleaves under strong acidic conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl-mediated hydrolysis | 6M HCl, reflux, 24 hrs | Pyrimidine-4-carboxylic acid + Aniline | 94% |
Enzymatic Degradation
Liver microsomes catalyze ethoxy group deethylation:
| Enzyme | Conditions | Product | Half-life | Source |
|---|---|---|---|---|
| CYP3A4 | pH 7.4, 37°C, NADPH system | 6-hydroxy-pyrimidine analog | 2.1 hrs |
Stability and Reactivity Trends
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide comprises an ethoxy group, an imidazo[2,1-b]thiazole ring, and a pyrimidine carboxamide moiety. The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups to enhance biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with imidazo[2,1-b]thiazole structures have been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A study demonstrated that certain thiazole-pyrimidine derivatives could effectively inhibit CDK4 and CDK6, leading to reduced proliferation in cancer cell lines such as MV4-11 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The imidazo[2,1-b]thiazole ring is known for its biological activity against various pathogens. Interaction studies suggest that this compound may specifically inhibit enzymes like pantothenate synthetase in Mycobacterium tuberculosis, indicating its potential as a therapeutic agent against tuberculosis .
Anticancer Efficacy
In a study evaluating the cytotoxic effects of imidazo[2,1-b]thiazole derivatives on human cancer cell lines (HepG2 and MDA-MB-231), several compounds demonstrated significant cytotoxicity with low IC50 values. For example, one derivative showed an IC50 of 10.84 µM compared to doxorubicin's 0.92 µM . These findings suggest that modifications to the imidazo[2,1-b]thiazole scaffold can enhance anticancer efficacy.
Tuberculosis Treatment
A molecular docking study revealed that this compound binds effectively to pantothenate synthetase from Mycobacterium tuberculosis, which is essential for bacterial survival . This interaction underscores the compound's potential as a novel treatment option for tuberculosis.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Amino group instead of ethoxy | Enhanced solubility |
| N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Lacks ethoxy group | Different pharmacokinetic profile |
| 2-Ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | Similar structure but different substitution | Variations in biological activity |
This table illustrates the diversity within imidazo[2,1-b]thiazole derivatives and highlights how structural variations can influence biological activity.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain protein kinases or enzymes involved in DNA replication . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Effects on COX-2 Inhibition
- C-5 Position : The presence of a dimethylamine group at C-5 in 6a significantly enhances COX-2 potency (IC50 = 0.08 µM) compared to the unsubstituted Compound 5 (IC50 = 1.4 µM). This highlights the critical role of electron-donating groups at C-5 for COX-2 affinity .
- C-6 Aromatic Substituents : A 4-(methylsulfonyl)phenyl group at C-6 (as in 6a and Compound 5 ) is associated with COX-2 selectivity, likely due to interactions with the hydrophobic pocket of the enzyme . The ethoxy-pyrimidine-carboxamide in the target compound may alter solubility or binding kinetics.
Scaffold Modifications and Target Switching
- SRT1720 demonstrates that replacing the pyrimidine-carboxamide with a quinoxaline-carboxamide and adding a piperazinylmethyl group shifts activity from COX-2 to SIRT1 . This suggests that the pyrimidine-4-carboxamide in the target compound may retain a preference for kinase or COX-2 targets, depending on substituent interactions.
Physicochemical Properties
- The ethoxy group in This compound could improve metabolic stability compared to methylsulfonyl-containing analogs like 6a , which may be prone to oxidative metabolism .
Biological Activity
6-Ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structural arrangement that includes an ethoxy group, an imidazo[2,1-b]thiazole moiety, and a pyrimidine carboxamide, contributing to its diverse biological activities.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's unique features facilitate interactions with various biological targets, enhancing its potential as a drug candidate.
Antimicrobial Activity
Research indicates that the imidazo[2,1-b]thiazole framework is associated with notable antimicrobial properties . Compounds with similar structures have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and various viral strains. Molecular docking studies suggest that this compound interacts specifically with pantothenate synthetase in Mycobacterium tuberculosis, indicating a potential mechanism of action against tuberculosis .
Anticancer Properties
The compound has also shown promise in anticancer research . Similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, imidazo[2,1-b]thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound may exhibit anti-inflammatory effects . Pyrimidine derivatives have shown significant inhibition of COX-2 activity in vitro, which is crucial for reducing inflammation. The IC50 values of related compounds indicate that they can effectively suppress COX-2 activity comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The presence of the ethoxy group and the imidazo[2,1-b]thiazole moiety contributes significantly to its pharmacological profile. Variations in these functional groups can lead to differences in solubility, bioavailability, and overall efficacy against targeted diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Heck Coupling : A key step involves coupling an imidazo[2,1-b]thiazole intermediate with a pyrimidine derivative using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres (e.g., N₂) .
- Oxidation Steps : Sulfide groups in intermediates are oxidized to sulfones using Oxone® in aqueous acetone, monitored by TLC for completion .
- Demethylation : Boron tribromide (BBr₃) in dichloromethane is used for selective demethylation of methoxy groups .
- Yield Optimization : Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. DMSO) significantly impact yields. For example, coupling reactions in DMF at 100°C achieve ~70% yield versus 50% in DMSO .
Q. How is the structural integrity of this compound validated during synthesis?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at pyrimidine C6, imidazothiazole-phenyl linkage). Key signals include δ ~8.5 ppm for pyrimidine protons and δ ~7.8 ppm for imidazothiazole aromatic protons .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 437.18 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Assays :
- Enzyme Inhibition : COX-2 inhibition assays using murine recombinant enzymes, with IC₅₀ values determined via fluorometric or colorimetric substrates (e.g., 1.2–1.4 μM for related imidazothiazole derivatives) .
- Cell Viability : MTT assays in cancer cell lines (e.g., glioblastoma U87-MG) to assess cytotoxicity (e.g., EC₅₀ ~10 μM) .
- ER Stress Induction : Western blotting for markers like GRP78 and CHOP to evaluate apoptosis pathways .
Advanced Research Questions
Q. How does the compound’s structure influence its selectivity for COX-2 over COX-1?
- Structure-Activity Relationship (SAR) :
- Ethoxy Group : The 6-ethoxy substituent on pyrimidine enhances COX-2 selectivity by fitting into the hydrophobic pocket of COX-2’s active site, reducing COX-1 binding .
- Imidazothiazole Core : Derivatives with sulfone or methylsulfonyl groups at position 6 show 10-fold higher COX-2 inhibition than unsubstituted analogs (IC₅₀: 1.2 μM vs. 12 μM) .
- Data Contradictions : Some studies report reduced selectivity when bulky substituents (e.g., trifluoromethyl) are added to the phenyl ring, likely due to steric hindrance .
Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values across studies?
- Approaches :
- Standardized Assay Conditions : Use identical enzyme sources (e.g., human recombinant COX-2 vs. murine) and substrate concentrations (e.g., 10 μM arachidonic acid) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate assay sensitivity .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of differences (p < 0.05) .
Q. How can in vivo pharmacokinetic challenges (e.g., blood-brain barrier penetration) be addressed for CNS applications?
- Methodology :
- LogP Optimization : Reduce hydrophobicity (LogP < 3) via substituent modifications (e.g., replacing ethoxy with polar groups) to enhance solubility and BBB penetration .
- Prodrug Design : Introduce ester or amide prodrug moieties that hydrolyze in vivo to release the active compound .
- Animal Models : Use transgenic mice with glioblastoma xenografts to evaluate brain distribution via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
